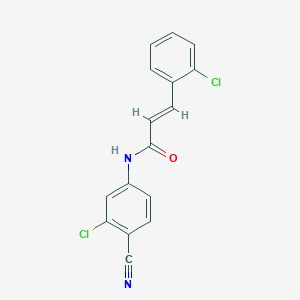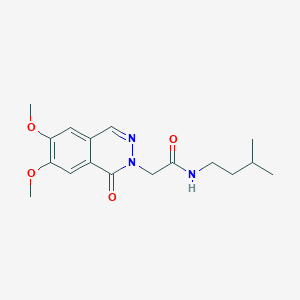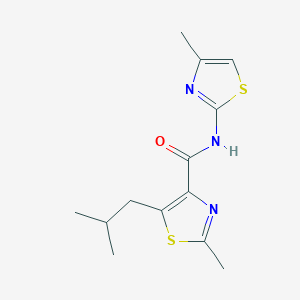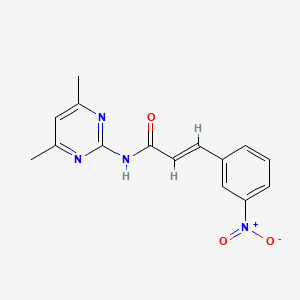![molecular formula C19H23N3O6S B11019655 N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-4-methyl-3-nitrobenzamide](/img/structure/B11019655.png)
N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-4-methyl-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-{[(3-ETHOXYPROPYL)AMINO]SULFONYL}PHENYL)-4-METHYL-3-NITROBENZAMIDE: is a complex organic compound with a molecular formula of C16H21N3O5S This compound is characterized by its unique structural features, including an ethoxypropyl group, an amino sulfonyl group, and a nitrobenzamide moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[(3-ETHOXYPROPYL)AMINO]SULFONYL}PHENYL)-4-METHYL-3-NITROBENZAMIDE typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Ethoxypropyl Group: This step involves the reaction of a suitable precursor with ethyl bromide in the presence of a base such as potassium carbonate to introduce the ethoxypropyl group.
Amino Sulfonylation:
Nitrobenzamide Formation: The final step involves the coupling of the intermediate with 4-methyl-3-nitrobenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反应分析
Types of Reactions: N-(4-{[(3-ETHOXYPROPYL)AMINO]SULFONYL}PHENYL)-4-METHYL-3-NITROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to convert the nitro group to an amine group.
Substitution: The ethoxypropyl group can be substituted with other alkyl or aryl groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, bases like potassium carbonate.
Major Products Formed:
Amino Derivatives: Formed by reduction of the nitro group.
Substituted Derivatives: Formed by substitution of the ethoxypropyl group.
科学研究应用
Chemistry:
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Organic Synthesis: Employed as a building block in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
Protein Binding: Studied for its ability to bind to proteins and modulate their activity.
Medicine:
Drug Development: Explored as a potential lead compound for the development of new therapeutic agents.
Antimicrobial Activity: Evaluated for its antimicrobial properties against various pathogens.
Industry:
Material Science: Used in the development of advanced materials with specific properties.
Chemical Manufacturing: Employed in the production of specialty chemicals and intermediates.
作用机制
The mechanism of action of N-(4-{[(3-ETHOXYPROPYL)AMINO]SULFONYL}PHENYL)-4-METHYL-3-NITROBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Enzymes: It binds to the active sites of enzymes, inhibiting their activity and modulating metabolic pathways.
Protein Interaction: It interacts with proteins, altering their conformation and function.
Cellular Pathways: It affects cellular signaling pathways, leading to changes in cellular processes such as proliferation, differentiation, and apoptosis.
相似化合物的比较
- N-(4-{[(3-ETHOXYPROPYL)AMINO]SULFONYL}PHENYL)ACETAMIDE
- N-(4-{[(3-ETHOXYPROPYL)AMINO]SULFONYL}PHENYL)-1,3-BENZODIOXOLE-5-CARBOXAMIDE
- N-(4-{[(3-ETHOXYPROPYL)AMINO]SULFONYL}PHENYL)-4-METHOXY-3-NITROBENZAMIDE
Comparison:
- Structural Differences: While these compounds share similar structural features, they differ in the substituents attached to the phenyl ring, which can significantly impact their chemical properties and biological activities.
- Unique Features: N-(4-{[(3-ETHOXYPROPYL)AMINO]SULFONYL}PHENYL)-4-METHYL-3-NITROBENZAMIDE is unique due to the presence of the nitrobenzamide moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs.
属性
分子式 |
C19H23N3O6S |
|---|---|
分子量 |
421.5 g/mol |
IUPAC 名称 |
N-[4-(3-ethoxypropylsulfamoyl)phenyl]-4-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C19H23N3O6S/c1-3-28-12-4-11-20-29(26,27)17-9-7-16(8-10-17)21-19(23)15-6-5-14(2)18(13-15)22(24)25/h5-10,13,20H,3-4,11-12H2,1-2H3,(H,21,23) |
InChI 键 |
ATAOFMIHGBTNNN-UHFFFAOYSA-N |
规范 SMILES |
CCOCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(4-sulfamoylphenyl)ethyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11019579.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B11019585.png)

![1-(2-chlorobenzyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11019595.png)
![N-[2-(4-hydroxyphenyl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide](/img/structure/B11019598.png)
![ethyl {2-[({4-[(4-oxoquinazolin-3(4H)-yl)methyl]phenyl}carbonyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B11019604.png)

![N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B11019614.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide](/img/structure/B11019617.png)
![N-(2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}ethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B11019624.png)
![N-[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]-beta-alanine](/img/structure/B11019637.png)



